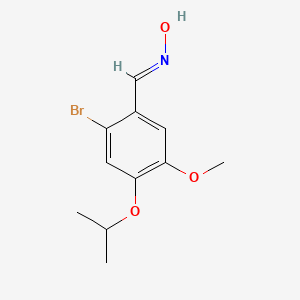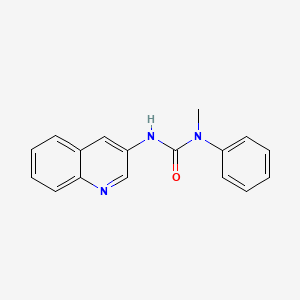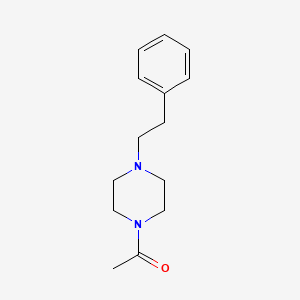
1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 4-phenethylpiperazine with ethanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone group is replaced by other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted piperazine derivatives with different pharmacological properties .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and catalysts.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE involves its interaction with various molecular targets in the body. It is known to bind to receptors in the central nervous system, including serotonin and dopamine receptors, which play a role in mood regulation and cognitive functions. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activity, leading to its potential therapeutic effects .
相似化合物的比较
1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE can be compared with other piperazine derivatives such as:
1-(2-Methyl-2-(N-propionyl-p-phenylamino)ethyl)-4-phenethylpiperazine: Known for its analgesic properties.
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: Exhibits antioxidant and central nervous system activity.
4-Phenethyl-1-Propargylpiperidine: Acts as a dual inhibitor of butyrylcholinesterase and monoamine oxidase B, showing potential in treating neurodegenerative diseases.
The uniqueness of this compound lies in its specific binding affinity and pharmacological profile, making it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQUKDSAZJXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-hydroxy-2-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B5721011.png)
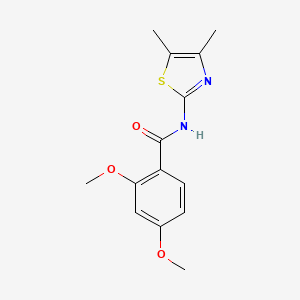
![3-(2-methoxyethyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5721026.png)
![4-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5721035.png)
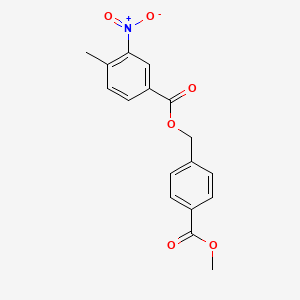
sulfamoyl}-2-methoxyphenyl)acetamide](/img/structure/B5721045.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5721057.png)
![4-[(E)-2-(3-chlorophenyl)-1-cyanoethenyl]benzonitrile](/img/structure/B5721061.png)
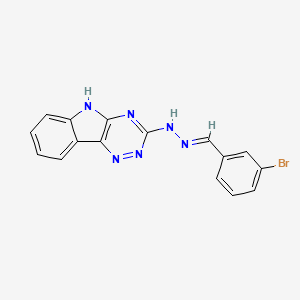
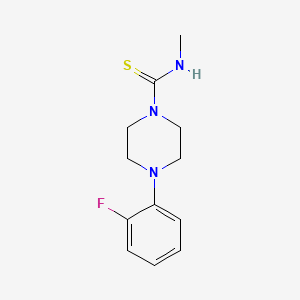
![3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5721083.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B5721088.png)
